N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N~1~-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of bromophenoxy, oxadiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromophenoxy group attachment: The bromophenoxy group can be introduced via nucleophilic substitution reactions, often using bromophenol and an appropriate leaving group.
Methoxyphenyl acetylation: The final step involves the acetylation of the methoxyphenyl group, which can be done using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenoxy and oxadiazole groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-phenoxy-: Similar in structure due to the presence of the bromophenoxy group.
Uniqueness
N~1~-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20BrN3O4 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O4/c1-30-20-10-2-16(3-11-20)14-22(29)26-19-8-4-17(5-9-19)24-27-23(32-28-24)15-31-21-12-6-18(25)7-13-21/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
XQADSTFEWSNBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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